1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea
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Overview
Description
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is an organic compound that features a brominated thiophene ring attached to an ethyl group, which is further connected to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium reagents or Grignard reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
- 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2OS |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea |
InChI |
InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
FXVRVNZMQQNYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC(=O)NC |
Origin of Product |
United States |
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